![molecular formula C19H22N6OS B5675149 5-methyl-1'-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5675149.png)
5-methyl-1'-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including condensation and cyclization processes, to construct the spirocyclic and heterocyclic frameworks characteristic of these molecules. For instance, a series of tropane-3-spiro-4'(5')-imidazolines was synthesized, demonstrating the complexity of reactions needed to form similar compounds (Whelan et al., 1995). Additionally, one-step synthesis methods have been developed for related compounds, highlighting advancements in synthetic efficiency and methodology (Shestopalov et al., 2002).
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using spectroscopic techniques such as NMR and X-ray crystallography, which reveal detailed information about their conformation and spatial arrangement. For example, the crystal structure and conformational preferences of similar molecules have been determined, providing insights into their three-dimensional structure and potential interaction sites for biological activity (Whelan et al., 1995).
properties
IUPAC Name |
(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-(3-thiophen-3-yl-1H-pyrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-24-6-2-14-17(21-12-20-14)19(24)4-7-25(8-5-19)18(26)16-10-15(22-23-16)13-3-9-27-11-13/h3,9-12H,2,4-8H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFKUGNTBAPVAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C13CCN(CC3)C(=O)C4=CC(=NN4)C5=CSC=C5)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1'-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] |
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